N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c1-3-20(4-2)16(22)9-14-11-23-17-19-15(10-21(14)17)12-5-7-13(18)8-6-12/h5-8,10-11H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCMKCSAXLUREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4-fluoroaniline with thioamide to form the thiazole ring, followed by cyclization with diethyl acetamide under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Anticancer Activity
N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide exhibits significant anticancer properties. Research indicates that compounds with imidazo[2,1-b]thiazole moieties often demonstrate cytotoxic effects against various cancer cell lines.
Case Study Findings :
- A study reported that derivatives of imidazo[2,1-b]thiazoles showed promising antiproliferative activity against pancreatic ductal adenocarcinoma and other cancer types, with IC50 values in the low micromolar range .
- Another investigation highlighted that compounds similar to this compound were effective against murine leukemia and human cervix carcinoma cells .
Antimicrobial Properties
The compound's thiazole and imidazole rings contribute to its bioactivity against microbial pathogens.
Research Insights :
- Studies have indicated that thiazole derivatives possess strong antibacterial and antifungal activities. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were tested against various bacterial strains, showing significant inhibition .
Data Summary Table
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The fluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor .
Comparison with Similar Compounds
Core Modifications
The imidazo[2,1-b]thiazole core is conserved across most analogues, but substituents on the phenyl ring at the 6-position and the acetamide side chain vary significantly:
- 4-Fluorophenyl derivatives :
- 4-Chlorophenyl derivatives :
- 4-Bromophenyl derivatives :
Side Chain Variations
- N,N-diethylacetamide: This group in the target compound may improve lipophilicity and metabolic stability compared to bulkier side chains (e.g., piperazinyl or morpholinopyridinyl groups in 5a and 5l) .
Physicochemical Properties
Discussion and Structure-Activity Relationships (SAR)
- Fluorine vs. Halogen Substitutents :
- Side Chain Impact :
- Bulky groups (e.g., piperazinyl in 5l ) enhance kinase inhibition but may reduce bioavailability. The N,N-diethyl group in the target compound could balance lipophilicity and solubility.
- Antitumor Selectivity :
- Fluorinated derivatives like 5g show selectivity for specific cell lines (e.g., MDA-MB-231 over HepG2), suggesting substituent-dependent targeting .
Biological Activity
N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound belongs to the imidazo[2,1-b]thiazole class, characterized by its unique structural features that enhance biological activity. The synthesis typically involves the formation of the imidazo[2,1-b]thiazole core through reactions involving 2-aminothiazole and α-halocarbonyl compounds under controlled conditions. The introduction of the 4-fluorophenyl group is achieved via halogenation reactions using reagents like N-fluorobenzenesulfonimide .
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and disrupting cellular processes. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
- Receptor Binding : Its structural components enhance binding affinity to various receptors, potentially leading to altered signaling pathways that affect cell proliferation and apoptosis .
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity across various cell lines. Key findings include:
- Cytotoxicity : The compound has shown significant cytotoxic effects against cancer cell lines such as Caco-2 and A549, with IC50 values indicating effective inhibition of cell viability .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It demonstrates broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria as well as drug-resistant fungal strains.
| Microorganism | Activity Level | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | Effective | |
| Vancomycin-resistant E. faecium | Effective | |
| Drug-resistant Candida strains | Broad-spectrum |
Case Studies
Several studies have focused on the biological evaluation of imidazo[2,1-b]thiazole derivatives, including this compound:
- Study on Anticancer Activity : A study assessed the anticancer effects of various thiazole derivatives, highlighting that modifications in the phenyl ring significantly influenced their cytotoxicity. The presence of electron-donating groups was found to enhance activity against specific cancer cell lines .
- Antimicrobial Evaluation : Another investigation reported on the antimicrobial properties of thiazole derivatives against resistant strains of bacteria and fungi, indicating that structural variations could lead to improved efficacy in treating infections caused by resistant pathogens .
Q & A
Basic: What synthetic protocols are commonly used to prepare N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide?
Answer:
The synthesis typically involves multi-step reactions starting with cyclocondensation of thiazole precursors. Key steps include:
- Cyclization : Reacting 2-amino-thiazole derivatives with α-haloacetamide intermediates under reflux in acetic acid or ethanol .
- Functionalization : Introducing the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts or base-mediated conditions .
- Purification : Recrystallization from ethanol or column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the target compound .
Monitoring : Reaction progress is tracked via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
Basic: What analytical techniques validate the structural integrity of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is employed:
- X-ray Crystallography : Resolves the imidazo[2,1-b]thiazole core and confirms dihedral angles between the fluorophenyl and acetamide groups (e.g., 85.2° as reported in crystallographic data) .
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 386.1 (calculated) .
Advanced: How can computational methods optimize derivatives for target selectivity?
Answer:
- Molecular Docking : Dock the compound into target protein active sites (e.g., kinases) using software like AutoDock Vina. The imidazo-thiazole scaffold shows high affinity for ATP-binding pockets due to π-π stacking with phenylalanine residues .
- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values of substituents) with bioactivity. The 4-fluorophenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability .
- MD Simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable target engagement .
Advanced: How are contradictions in reported biological activities resolved?
Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For example, IC50 variations in kinase inhibition may stem from ATP concentration differences .
- Purity Validation : HPLC with UV detection (λ = 254 nm) ensures >98% purity; impurities >2% can skew dose-response curves .
- Solubility Optimization : Use DMSO stocks ≤10 mM to avoid precipitation in aqueous buffers. Solubility in PBS (pH 7.4) is typically <50 µM, necessitating co-solvents like cyclodextrins .
Advanced: What strategies improve synthetic yield in multi-step routes?
Answer:
- Catalyst Screening : Triethylamine or DBU enhances cyclization efficiency by deprotonating intermediates, reducing side-product formation .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining yields >75% .
- Protecting Groups : Temporarily shield reactive sites (e.g., acetamide NH) with Boc groups during fluorophenyl coupling to prevent undesired side reactions .
Basic: What in vitro assays evaluate the compound’s pharmacological potential?
Answer:
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC50 reported as 12.5 µM) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR inhibition at 1–10 µM) .
Advanced: How is structure-activity relationship (SAR) studied for this scaffold?
Answer:
- Substituent Variation : Replace the 4-fluorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity. Fluorine’s electronegativity enhances metabolic stability .
- Scaffold Hopping : Replace imidazo-thiazole with pyrazolo-thiazole; reduced activity in analogs highlights the core’s importance .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., thiazole S) and hydrophobic regions (fluorophenyl) for target binding .
Advanced: What mechanistic insights explain the compound’s reactivity in functionalization?
Answer:
- Electrophilic Aromatic Substitution : The 6-position of imidazo-thiazole is electron-deficient, favoring reactions with nucleophiles (e.g., Grignard reagents) .
- Cross-Coupling : Suzuki reactions at the 4-fluorophenyl group require Pd(PPh3)4 and K2CO3 in dioxane/water (80°C, 12 h) for >60% yield .
- Acetamide Hydrolysis : Under basic conditions (NaOH/EtOH), the acetamide converts to carboxylic acid, altering solubility and target interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
